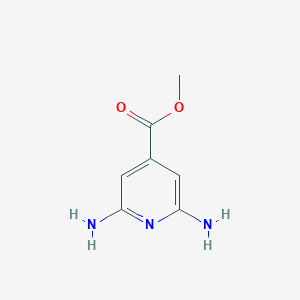

Methyl 2,6-diaminopyridine-4-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-diaminopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3,(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXQOPYHQAOGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301214590 | |

| Record name | 4-Pyridinecarboxylic acid, 2,6-diamino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98547-97-8 | |

| Record name | 4-Pyridinecarboxylic acid, 2,6-diamino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98547-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, 2,6-diamino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 2,6-diaminopyridine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 2,6-diaminopyridine-4-carboxylate, a key intermediate in the development of novel pharmaceutical agents. This document details potential synthetic routes, experimental protocols, and relevant chemical data. The synthesis of this molecule, while not extensively documented in publicly available literature, can be achieved through strategic chemical transformations common in pyridine chemistry. This guide consolidates information from related syntheses to propose viable and efficient methods for obtaining the target compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a pyridine core with two amino groups and a methyl carboxylate substituent, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The strategic placement of these functional groups allows for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. This guide outlines a plausible and chemically sound approach to its synthesis, drawing from established methodologies for the functionalization of pyridine derivatives.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through two primary retrosynthetic strategies. The first involves the late-stage introduction of the amino groups onto a pre-functionalized pyridine-4-carboxylate core. The second strategy focuses on the introduction of the carboxylate group onto a 2,6-diaminopyridine scaffold.

Pathway A: Amination of a Dihalopyridine Precursor

A common and effective method for the synthesis of aminopyridines is the nucleophilic substitution of halopyridines with ammonia or an ammonia equivalent. This pathway would commence with a readily available starting material such as methyl 2,6-dichloropyridine-4-carboxylate.

Caption: Pathway A: Synthesis via amination of a dihalopyridine.

Pathway B: Carboxylation of 2,6-Diaminopyridine

Alternatively, the synthesis can begin with 2,6-diaminopyridine. This would involve a regioselective carboxylation or a related C-H functionalization at the 4-position, followed by esterification. This route may present challenges in achieving the desired regioselectivity.

Caption: Pathway B: Synthesis via carboxylation of 2,6-diaminopyridine.

Experimental Protocols

The following protocols are generalized procedures based on established methods for analogous chemical transformations. Researchers should optimize these conditions for the specific substrate.

General Procedure for Pathway A: Amination of Methyl 2,6-dichloropyridine-4-carboxylate

This procedure is adapted from known methods for the amination of chloropyridines.

-

Reaction Setup: In a high-pressure autoclave, combine Methyl 2,6-dichloropyridine-4-carboxylate, a copper catalyst (e.g., copper(I) oxide or copper(II) sulfate), and a suitable solvent such as aqueous ammonia.

-

Reaction Conditions: Seal the autoclave and heat to a temperature in the range of 150-200 °C. The pressure will increase due to the heating of the aqueous ammonia solution. Maintain the reaction at this temperature for 12-24 hours with constant stirring.

-

Work-up and Purification: After cooling the reactor to room temperature, cautiously vent the excess ammonia. The reaction mixture is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

General Procedure for Pathway B: Carboxylation and Esterification

This two-step procedure involves an initial carboxylation followed by esterification.

Step 1: Carboxylation of 2,6-Diaminopyridine

-

Reaction Setup: To a solution of 2,6-diaminopyridine in a suitable high-boiling point solvent, add a strong base (e.g., sodium or potassium hydroxide).

-

Reaction Conditions: Heat the mixture under a high pressure of carbon dioxide. The temperature and pressure required can vary significantly and need to be optimized (e.g., 150-250 °C, >50 atm).

-

Work-up: After the reaction, cool the vessel and carefully release the pressure. The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.

Step 2: Esterification of 2,6-Diaminopyridine-4-carboxylic acid

-

Reaction Setup: Suspend the 2,6-Diaminopyridine-4-carboxylic acid in methanol.

-

Reaction Conditions: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) and heat the mixture to reflux for 4-8 hours.

-

Work-up and Purification: Cool the reaction mixture and neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution). The product can then be extracted with an organic solvent. The organic extracts are combined, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic routes. These are representative values based on analogous reactions and should be used as a starting point for optimization.

Table 1: Reaction Parameters for Pathway A

| Parameter | Value | Reference/Analogy |

| Starting Material | Methyl 2,6-dichloropyridine-4-carboxylate | - |

| Reagent | Aqueous Ammonia (28-30%) | [1] |

| Catalyst | Copper(II) Sulfate | [1] |

| Molar Ratio (Ammonia:Substrate) | 10 - 20 : 1 | [1] |

| Catalyst Loading (mol%) | 1 - 5 | [1] |

| Temperature (°C) | 150 - 200 | [1] |

| Reaction Time (h) | 12 - 24 | [1] |

| Pressure | Autogenous | [1] |

| Expected Yield (%) | 40 - 70 | - |

Table 2: Reaction Parameters for Pathway B

| Parameter | Value | Reference/Analogy |

| Step 1: Carboxylation | ||

| Starting Material | 2,6-Diaminopyridine | - |

| Reagent | Carbon Dioxide | - |

| Base | Potassium Hydroxide | - |

| Temperature (°C) | 180 - 250 | - |

| Pressure (atm) | > 50 | - |

| Expected Yield (%) | 30 - 60 | - |

| Step 2: Esterification | ||

| Starting Material | 2,6-Diaminopyridine-4-carboxylic acid | - |

| Reagent | Methanol | [2] |

| Catalyst | Sulfuric Acid | [2] |

| Temperature (°C) | Reflux | [2] |

| Reaction Time (h) | 4 - 8 | [2] |

| Expected Yield (%) | 80 - 95 | [2] |

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to the final, characterized product follows a logical sequence of synthesis, purification, and analysis.

Caption: General workflow for the synthesis and characterization of the target compound.

Conclusion

The synthesis of this compound, while not explicitly detailed in a single source, is highly feasible through established synthetic organic chemistry principles. The two primary routes outlined in this guide, amination of a dihalopyridine precursor and carboxylation of diaminopyridine, offer viable strategies for researchers. The choice of pathway will likely depend on the availability and cost of starting materials, as well as the desired scale of the synthesis. The provided experimental protocols and reaction parameters serve as a robust starting point for the development of a specific and optimized synthetic procedure. Further investigation and optimization of these methods will be crucial for achieving high yields and purity of this valuable chemical intermediate.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 2,6-diaminopyridine-4-carboxylate and its Core Moiety

Disclaimer: Direct experimental data for Methyl 2,6-diaminopyridine-4-carboxylate (CAS 98547-97-8) is limited in the public scientific literature. This guide provides a comprehensive overview of the chemical properties of its core structure, 2,6-diaminopyridine, and its derivatives to infer the expected characteristics and reactivity of the target compound.

Introduction

This compound is a heterocyclic compound belonging to the pyridine family. The presence of two amino groups and a methyl carboxylate group on the pyridine ring suggests a rich chemical reactivity and potential for diverse applications, particularly in medicinal chemistry and materials science. Derivatives of 2,6-diaminopyridine have garnered interest for their biological activities, including antiviral and antibacterial properties, as well as their ability to act as ligands for metal complexes.[1][2] This guide summarizes the known chemical properties, spectral data, and synthetic methodologies related to the 2,6-diaminopyridine core, providing a foundational understanding for researchers and drug development professionals.

Physicochemical Properties

| Property | Value (for 2,6-diaminopyridine) | Citations |

| Molecular Formula | C₅H₇N₃ | [3] |

| Molecular Weight | 109.13 g/mol | [3] |

| Appearance | Slightly brown solid; Light brown, yellow, or off-white powder or flakes | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Spectral Data

The spectral data for the 2,6-diaminopyridine core provides a baseline for the characterization of its derivatives.

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-diaminopyridine is characterized by the stretching vibrations of the N-H bonds of the amino groups and the C=N and C=C bonds of the pyridine ring.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amino) | 3400-3200 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C=N Stretch (Pyridine Ring) | 1650-1580 |

| C=C Stretch (Pyridine Ring) | 1600-1450 |

| N-H Bend (Amino) | 1650-1550 |

| C-H Bend (Aromatic) | 900-675 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 2,6-diaminopyridine provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR of 2,6-diaminopyridine:

-

Aromatic Protons: The protons on the pyridine ring typically appear in the region of δ 6.0-8.5 ppm.

-

Amino Protons: The protons of the amino groups are often broad and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR of 2,6-diaminopyridine:

-

Aromatic Carbons: The carbon atoms of the pyridine ring will show signals in the aromatic region of the spectrum (δ 100-160 ppm). The carbons attached to the nitrogen and amino groups will be significantly influenced.

Mass Spectrometry (MS)

The mass spectrum of 2,6-diaminopyridine would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would involve the loss of amino groups and cleavage of the pyridine ring.

Synthesis and Reactivity

Synthesis of 2,6-Diaminopyridine Derivatives

Several methods have been reported for the synthesis of 2,6-diaminopyridine and its derivatives. A common approach involves the amination of dihalopyridines. For instance, 2,6-dichloropyridine can be reacted with ammonia or other amines under pressure and in the presence of a copper catalyst.[4] Another classical method is the Chichibabin reaction, where pyridine reacts with sodium amide to introduce amino groups onto the ring.[5]

The synthesis of this compound would likely start from a corresponding dichlorinated or dibrominated pyridine-4-carboxylate ester, followed by amination.

Caption: Plausible synthetic route to the target compound.

Reactivity of the 2,6-Diaminopyridine Core

The chemical reactivity of the 2,6-diaminopyridine core is dictated by the nucleophilic character of the amino groups and the pyridine nitrogen, as well as the electrophilic nature of the pyridine ring.

-

N-Acylation: The amino groups can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to produce derivatives with modified biological activities.[1]

-

N-Alkylation: The amino groups can also undergo alkylation reactions.

-

Coordination Chemistry: The nitrogen atoms of the pyridine ring and the amino groups can act as ligands to coordinate with metal ions, forming metal complexes.[6] This property is relevant for applications in catalysis and materials science.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, the activating effect of the two amino groups may facilitate substitution at the 3- and 5-positions.

Caption: Key reactions of the 2,6-diaminopyridine core.

Biological Activity of Derivatives

While the biological profile of this compound itself is not reported, various derivatives of 2,6-diaminopyridine have shown interesting biological activities.

-

Antiviral Activity: N-long-chain monoacylated derivatives of 2,6-diaminopyridine have demonstrated significant activity against Herpes Simplex Virus (HSV-1).[1]

-

Antibacterial Activity: Some rhodamine-coupled 2,6-diaminopyridine derivatives have been investigated for their antibacterial properties.[7]

-

Antitumor Activity: Pentamidine derivatives synthesized from 2,6-diaminopyridine have shown antitumor activities and DNA binding capabilities.[8]

-

Enzyme Inhibition: The 2-aminopyridine moiety is a known pharmacophore present in various enzyme inhibitors.[2]

The presence of the two amino groups allows for the facile introduction of various pharmacophoric groups, making the 2,6-diaminopyridine scaffold a versatile platform for drug discovery.

Caption: Drug discovery workflow for 2,6-diaminopyridine derivatives.

Experimental Protocols

General Protocol for N-Acylation of 2,6-Diaminopyridine

This protocol is a general representation of the synthesis of N-acyl derivatives of 2,6-diaminopyridine.[6]

-

Dissolution: Dissolve 2,6-diaminopyridine in a suitable dry solvent (e.g., tetrahydrofuran) in a reaction flask under an inert atmosphere (e.g., nitrogen).

-

Base Addition: Add a base, such as triethylamine, to the solution to act as an acid scavenger.

-

Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride to the reaction mixture, typically at a reduced temperature (e.g., 0 °C).

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically quenched with water or a mild aqueous acid. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified by techniques such as recrystallization or column chromatography to yield the pure N-acylated 2,6-diaminopyridine derivative.

Conclusion

This compound, while not extensively characterized in the available literature, belongs to a class of compounds with significant potential in medicinal chemistry and materials science. Based on the known properties of the 2,6-diaminopyridine core, it is expected to be a versatile building block for the synthesis of a wide range of derivatives. The presence of multiple reactive sites allows for fine-tuning of its physicochemical and biological properties. Further research into the synthesis and characterization of this specific compound is warranted to fully explore its potential applications.

References

- 1. N-long-chain monoacylated derivatives of 2,6-diaminopyridine with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Diaminopyridine | C5H7N3 | CID 8861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. KR20100051689A - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]

- 5. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]

- 6. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2,6-Diaminopyridine | 141-86-6 [chemicalbook.com]

Spectroscopic Analysis of Methyl 2,6-diaminopyridine-4-carboxylate: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for compounds structurally related to Methyl 2,6-diaminopyridine-4-carboxylate. Due to the limited availability of published data for the exact target molecule, this document focuses on the spectroscopic characteristics of two close analogs: Methyl 2-aminopyridine-4-carboxylate and 2,6-Diaminopyridine . The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers valuable insights for the characterization of similar chemical structures.

Data Presentation

The following tables summarize the key spectroscopic data obtained for the aforementioned analogs.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Methyl 2-aminopyridine-4-carboxylate | - | - | - | - | No data available |

| 2,6-Diaminopyridine | - | - | - | - | No data available |

No specific ¹H NMR data for Methyl 2-aminopyridine-4-carboxylate and 2,6-Diaminopyridine was found in the search results.

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| Methyl 2-aminopyridine-4-carboxylate | - | No data available |

| 2,6-Diaminopyridine | - | No data available |

No ¹³C NMR data for Methyl 2-aminopyridine-4-carboxylate and 2,6-Diaminopyridine was found in the search results.

Table 3: Infrared (IR) Spectroscopic Data

| Compound | Sample Phase | Wavenumber (cm⁻¹) | Assignment |

| Methyl 2-aminopyridine-4-carboxylate | - | - | No data available |

| 2,6-Diaminopyridine | - | - | N-H stretch, C-H stretch, C=C stretch, C-N stretch |

While an IR spectrum for 2,6-Diaminopyridine is available, specific peak assignments were not provided in the search results.[1]

Table 4: Mass Spectrometry (MS) Data

| Compound | Ionization Method | Mass-to-Charge Ratio (m/z) | Assignment |

| Methyl 2-aminopyridine-4-carboxylate | - | - | No data available |

| 2,6-Diaminopyridine | - | - | No data available |

No specific Mass Spectrometry data for Methyl 2-aminopyridine-4-carboxylate and 2,6-Diaminopyridine was found in the search results.

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data are not available in the public domain. However, a general workflow for spectroscopic analysis is provided below.

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Synthesis and Characterization Logic

The synthesis of a target molecule like this compound would typically be followed by a series of purification and characterization steps to confirm its identity and purity.

References

An In-depth Technical Guide to Methyl 2,6-diaminopyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2,6-diaminopyridine-4-carboxylate, a pyridine derivative of interest in chemical synthesis and potential pharmaceutical applications. Due to the limited availability of published data for this specific compound, this guide also includes information on closely related analogues to provide a broader context for its potential properties and applications.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with two amino groups and a methyl carboxylate group.

| Identifier | Value | Source |

| CAS Number | 98547-97-8 | [1] |

| Molecular Formula | C₇H₉N₃O₂ | |

| Molecular Weight | 167.17 g/mol | |

| IUPAC Name | This compound |

Synthesis and Spectroscopic Data

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible synthetic route can be extrapolated from general methodologies for the synthesis of similar aminopyridine derivatives. A potential synthetic workflow is outlined below.

A common approach to synthesizing substituted pyridines involves the modification of a pre-existing pyridine ring. One possible route could start from a di-substituted pyridine, such as a di-halogenated pyridine carboxylate, followed by nucleophilic substitution with an amino source.

Caption: Postulated synthetic workflow for this compound.

| Spectroscopic Data Type | Expected Characteristics for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methyl ester protons, and broad signals for the amino group protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon of the ester. |

| FT-IR | Characteristic absorption bands for N-H stretching of the amino groups, C=O stretching of the ester, and C-N and C=C stretching of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Potential Biological Activity

Direct studies on the biological activity of this compound are limited. However, the broader class of diaminopyridines and related aminopyridine derivatives has been investigated for various biological activities.

Derivatives of the closely related methyl-2-aminopyridine-4-carboxylate have been synthesized and evaluated for their in vitro antimicrobial and antifungal activities.[2][3] Some of these derivatives showed promising activity against various bacterial and fungal strains.[2]

Furthermore, the 2,6-diaminopyridine scaffold is a component of some biologically active molecules and has been used in the development of compounds targeting neurological disorders.

Given the antimicrobial activity of related compounds, a hypothetical mechanism of action could involve interference with essential microbial pathways.

Caption: Hypothetical interaction pathway with a microbial target.

Experimental Protocols for Related Compounds

Detailed experimental protocols for the specific title compound are not available. However, the following is a general procedure for the synthesis of Schiff base derivatives of methyl-2-aminopyridine-4-carboxylate, which provides insight into the reactivity of the amino group on the pyridine ring.

Synthesis of Methyl-2-(arylideneamino)pyridine-4-carboxylate Derivatives (General Procedure)

-

A solution of methyl-2-aminopyridine-4-carboxylate (1 mmol) in a suitable solvent (e.g., ethanol) is prepared.

-

To this solution, an appropriate aromatic aldehyde (1 mmol) is added.

-

A catalytic amount of an acid (e.g., glacial acetic acid) is added to the mixture.

-

The reaction mixture is refluxed for a specified period (e.g., 4-6 hours).

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent.

This protocol is adapted from the synthesis of related compounds and should be considered as a representative example.

Conclusion

This compound is a chemical entity with potential for further investigation, particularly in the synthesis of novel compounds with potential biological activities. While there is a lack of extensive published data on this specific molecule, the information available for structurally related compounds suggests that it could serve as a valuable building block in medicinal chemistry and materials science. Further research is warranted to fully elucidate its chemical properties, synthetic accessibility, and biological profile.

References

An In-depth Technical Guide on Methyl 2,6-diaminopyridine-4-carboxylate

Introduction

Methyl 2,6-diaminopyridine-4-carboxylate, also known by its IUPAC name methyl 2,6-diaminoisonicotinate, is an organic compound featuring a pyridine ring substituted with two amino groups and a methyl carboxylate group.[1][2] Its chemical structure lends itself to a variety of potential applications in research, particularly in pharmaceutical development and materials science, due to the presence of multiple functional groups that can engage in diverse chemical reactions.[1] This document aims to provide a comprehensive overview of its physical properties, characterization data, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

This compound is characterized by the following identifiers and properties. The compound typically presents as a solid crystalline substance.[1] Due to the presence of polar amino and carboxylate functional groups, it is expected to be soluble in polar solvents such as water and alcohols.[1]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 98547-97-8 | [1][2][3] |

| Molecular Formula | C₇H₉N₃O₂ | [1][2] |

| Molecular Weight | 167.17 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,6-Diaminoisonicotinic acid methyl ester; 4-Pyridinecarboxylic acid, 2,6-diamino-, methyl ester | [1][2] |

| SMILES | COC(=O)c1cc(N)nc(N)c1 | [1] |

| InChI | InChI=1S/C7H9N3O2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3,(H4,8,9,10) | [1] |

| InChIKey | ZTXQOPYHQAOGKZ-UHFFFAOYSA-N |[1] |

Spectroscopic and Characterization Data

Detailed experimental spectra (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not provided in the available literature. However, a logical workflow for the characterization of a newly synthesized batch of this compound is outlined below.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly available. However, general methodologies for the synthesis of similar compounds and standard characterization techniques can be described.

1. Synthesis Methodology (Hypothetical)

The synthesis of diaminopyridine derivatives can often be achieved through amination of dihalopyridine precursors. A plausible, though unconfirmed, route for this compound could involve the amination of a corresponding dichloropyridine ester.

-

Starting Material: Methyl 2,6-dichloropyridine-4-carboxylate.

-

Reagent: Ammonia or a protected amine source, often in the presence of a copper catalyst.[4]

-

Reaction Conditions: The reaction, known as a nucleophilic aromatic substitution, would likely be carried out in a suitable solvent under elevated temperature and pressure.

-

Work-up and Purification: Following the reaction, the crude product would be isolated. Purification could be achieved through recrystallization from a suitable solvent system or by column chromatography to yield the pure ester.

The diagram below illustrates a generalized workflow for such a synthesis.

2. Characterization Protocols (General)

Should a sample of this compound be synthesized, the following standard protocols would be used for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the two amino groups, and a singlet for the methyl ester protons.

-

¹³C NMR: The carbon spectrum would reveal signals corresponding to the carbonyl carbon of the ester, the carbons of the pyridine ring (with varying chemical shifts due to the different substituents), and the methyl carbon of the ester group.

-

-

Infrared (IR) Spectroscopy:

-

A sample would be analyzed, typically as a solid using an ATR (Attenuated Total Reflectance) accessory or mixed with KBr to form a pellet. Key expected vibrational bands would include N-H stretches for the amino groups (typically in the range of 3300-3500 cm⁻¹), a strong C=O stretch for the ester carbonyl group (around 1700-1730 cm⁻¹), and C-N and C=C/C=N stretches associated with the aromatic ring.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) would be a suitable method. The analysis in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z value corresponding to the molecular weight of the compound plus a proton (approx. 168.17). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

References

A Comprehensive Review of 2,6-Diaminopyridine Derivatives: Synthesis, Applications, and Future Prospects

Introduction: The pyridine ring is a fundamental scaffold in medicinal chemistry and materials science, present in numerous natural products, pharmaceuticals, and functional materials.[1][2] Among its many derivatives, the 2,6-diaminopyridine (DAP) core has garnered significant attention as a versatile intermediate and a key pharmacophore.[3][4] Its unique structure, featuring two amino groups on the pyridine ring, allows for diverse functionalization and facilitates interactions with biological targets through hydrogen bonding.[5] This technical guide provides an in-depth review of the synthesis, chemical properties, and applications of 2,6-diaminopyridine derivatives, with a focus on their role in drug development and materials science. We present quantitative data in structured tables, detail key experimental protocols, and visualize complex processes to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Synthesis of 2,6-Diaminopyridine Derivatives

The synthesis of the 2,6-diaminopyridine scaffold and its derivatives can be achieved through several established routes. The choice of method often depends on the desired substitution pattern and scale of the reaction.

Key Synthetic Methodologies:

-

Chichibabin Reaction: This is a classic method for the amination of pyridine using sodium amide (NaNH₂) to produce 2-aminopyridine.[6] Further reaction can yield 2,6-diaminopyridine, though yields can be moderate and reaction conditions are harsh (high temperatures).[6][7] An improved process involves using a phase-transfer catalyst to increase the yield to 90% under more controlled conditions.[7]

-

Amination of Dihalopyridines: A more common and versatile approach involves the nucleophilic substitution of 2,6-dihalopyridines (e.g., 2,6-dibromopyridine or 2,6-dichloropyridine) with ammonia or various amines.[6][8] This method allows for the introduction of diverse substituents on the amino groups. Recent advancements utilize microwave irradiation in water, significantly reducing reaction times and employing more environmentally benign conditions.[9][10] Copper-catalyzed systems are often used to facilitate these C-N bond formations.[9]

-

From 3-Hydroxyglutaronitrile: An alternative route involves the reaction of 3-hydroxyglutaronitrile with an ammonia donor. This process can be carried out in a suitable solvent like methanol at temperatures between 100-200°C to yield 2,6-diaminopyridine.[11]

The general synthetic pathways are illustrated in the diagram below.

Caption: Major synthetic routes to 2,6-diaminopyridine (DAP) and its derivatives.

Experimental Protocol: Microwave-Assisted Diamination of 2,6-Dibromopyridine

This protocol is adapted from a selective mono- or diamination procedure using microwave irradiation.[9][10]

-

Reaction Setup: To a 10 mL microwave reaction vessel, add 2,6-dibromopyridine (1.5 g), the desired amine (e.g., aniline), potassium carbonate (K₂CO₃) as a base, and a catalytic amount of copper(I) iodide (CuI) and N,N'-dimethyl-1,2-cyclohexanediamine (DMPAO).

-

Solvent: Add water as the solvent.

-

Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture for 2 to 2.5 hours at a set temperature (optimized for the specific amine).

-

Workup: After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel or bulb-to-bulb distillation to yield the pure 2,6-diaminopyridine derivative.[9] Purity is confirmed by ¹H and ¹³C NMR spectroscopy and high-resolution mass spectrometry (HRMS).[9]

Applications in Medicinal Chemistry

The 2,6-diaminopyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.

Anticancer Activity: Kinase Inhibition

2,6-diaminopyridine derivatives have been extensively explored as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[12][13] By blocking the ATP-binding site of CDKs, these inhibitors can halt uncontrolled cell proliferation.[13][14]

Caption: Mechanism of CDK inhibition by 2,6-diaminopyridine derivatives.

Table 1: Cyclin-Dependent Kinase (CDK) Inhibitory Activity of Selected 2,6-Diaminopyridine Derivatives

| Compound | Target Kinase | IC₅₀ (µM) | Cell Lines Tested | Reference |

| 2r | CDK1, CDK2 | Potent (not quantified) | HeLa, HCT116, A375 | [12] |

| 11 | CDK1, CDK2 | Potent (not quantified) | HeLa, HCT116, A375 | [12] |

| NU6027 | CDK1/cyclinB1 | 2.9 ± 0.1 | N/A | [14] |

| NU6027 | CDK2/cyclinA3 | 2.2 ± 0.6 | N/A | [14] |

| 8e | CDK9 | 0.0884 | MV-4-11 | [15] |

Antiviral Activity

Derivatives of 2,6-diaminopyridine have shown promising activity against a range of viruses. N-monoacylated derivatives, for instance, are effective against Herpes Simplex Virus-1 (HSV-1).[16][17] More recently, a system-oriented optimization of related 2,6-diaminopurine derivatives led to the identification of broad-spectrum antiviral agents active against Dengue, Zika, West Nile, Influenza A, and even SARS-CoV-2.[18][19]

Table 2: Antiviral Activity of Selected 2,6-Diaminopyridine and Related Derivatives

| Compound Class/ID | Virus | Activity Metric | Value (µM or µg/mL) | Reference |

| N-monoacyl DAP (2a-c) | HSV-1 | EC₅₀ | 15.3 - 18.5 µg/mL | [16][17] |

| 6i (diaminopurine) | Dengue Virus | IC₅₀ | 0.5 - 5.3 µM | [18] |

| 6i (diaminopurine) | Zika Virus | IC₅₀ | 0.5 - 5.3 µM | [18] |

| 6i (diaminopurine) | West Nile Virus | IC₅₀ | 0.5 - 5.3 µM | [18] |

| 6i (diaminopurine) | Influenza A | IC₅₀ | 0.5 - 5.3 µM | [18] |

| 6i (diaminopurine) | SARS-CoV-2 (Calu-3 cells) | IC₅₀ | 0.5 µM | [18][19] |

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method for evaluating the antiviral efficacy of compounds, as described for N-monoacyl-2,6-diaminopyridines.[16][17]

-

Cell Seeding: Seed Vero cells (or another susceptible cell line) in 24-well plates and grow until a confluent monolayer is formed.

-

Virus Infection: Remove the growth medium and infect the cell monolayers with the virus (e.g., HSV-1) at a known concentration (plaque-forming units/mL) for 1-2 hours at 37°C.

-

Compound Treatment: After infection, remove the virus inoculum. Overlay the cells with a medium (e.g., MEM with 2% FBS) containing carboxymethyl cellulose and varying concentrations of the test compound.

-

Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.

-

Plaque Visualization: Fix the cells (e.g., with formalin) and stain them with a solution like crystal violet.

-

Data Analysis: Count the number of plaques in each well. The EC₅₀ value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control. Cytotoxicity (CC₅₀) is determined in parallel on uninfected cells.

Antibacterial Activity

The 2,6-diaminopyridine scaffold has also been incorporated into compounds with significant antibacterial properties. Metal complexes derived from these ligands, as well as certain organic derivatives, show moderate to good inhibitory activity against both Gram-positive and Gram-negative bacteria.[20][21][22][23]

Caption: A typical workflow for antibacterial screening of DAP derivatives.

Table 3: Antibacterial Activity of Selected 2,6-Diaminopyridine Derivatives

| Compound | Bacteria | Method | Result | Reference |

| Ni(C₅H₇N₃)Cl₂ | P. aeruginosa, E. coli | Agar Well Diffusion | Good inhibitory activity | [20] |

| Hg(C₅H₇N₃)Cl₂ | P. aeruginosa, E. coli | Agar Well Diffusion | Good inhibitory activity | [20] |

| Cu(II) complex | E. coli | Agar Well Diffusion | 13 mm inhibition zone | [21] |

| Fe(II) complex | P. aeruginosa | Agar Well Diffusion | High activity | [21] |

| 2c | S. aureus, B. subtilis | MIC | 0.039 ± 0.000 µg/mL | [22][23] |

Experimental Protocol: Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antibacterial activity.[20]

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.

-

Bacterial Inoculation: Once the agar solidifies, spread a standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) evenly over the surface.

-

Well Creation: Aseptically create wells (e.g., 6 mm diameter) in the agar.

-

Compound Application: Add a specific volume of the test compound, dissolved in a suitable solvent like DMSO at a known concentration (e.g., 1 mg/mL), into each well. A solvent control and a standard antibiotic (e.g., Ciprofloxacin) are also included.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity.

Applications in Materials Science

Beyond medicine, 2,6-diaminopyridine derivatives serve as valuable building blocks in materials science.

-

Polymer Chemistry: The diamino functionality makes them suitable monomers for the production of specialty polymers and resins, which are used in durable coatings and adhesives.[3]

-

Metal-Ion Complexation: The nitrogen atoms in the pyridine ring and the amino groups can act as electron donors or proton acceptors, allowing them to form stable complexes with various metal ions.[5] This property is exploited for the removal of heavy metal ions like Cu(II), Ni(II), Co(II), and Zn(II) from aqueous solutions through solvent extraction.[5]

-

Sensors: Rhodamine-coupled 2,6-diaminopyridine derivatives have been synthesized as chemosensors that can detect metal ions like Fe³⁺ and Al³⁺ through distinct colorimetric and fluorescent changes.[24]

Conclusion and Future Outlook

The 2,6-diaminopyridine scaffold is a remarkably versatile and valuable core in modern chemical research. Its straightforward and adaptable synthesis allows for the creation of large libraries of derivatives for screening. In medicinal chemistry, these compounds have proven to be potent inhibitors of key cellular targets like protein kinases and have demonstrated broad-spectrum activity against viruses and bacteria. The ongoing threat of drug resistance and emerging infectious diseases ensures that the development of novel DAP-based therapeutics will remain an active area of research.[2][18] In materials science, their utility as ligands, sensors, and polymer precursors continues to expand. Future research will likely focus on refining the selectivity of these derivatives for specific biological targets, optimizing their pharmacokinetic properties, and exploring their potential in creating advanced functional materials.

References

- 1. [PDF] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design | Semantic Scholar [semanticscholar.org]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2,6-Diaminopyridine | 141-86-6 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US5939553A - Process for preparing pyridine-2,6-diamines - Google Patents [patents.google.com]

- 12. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US7423051B2 - 2,6-diaminopyridine derivatives - Google Patents [patents.google.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-long-chain monoacylated derivatives of 2,6-diaminopyridine with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Comparison of the antibacterial activity of Metal Complexes Derived from 2,6 -Diaminopyridine with the corresponding metal salts | Auctores [auctoresonline.org]

- 21. Antibacterial Activity of 2,6 –Diaminopyridine Metal Complexes and Corresponding Metal Salts against some Pathogenic Bacteria | Auctores [auctoresonline.org]

- 22. mdpi.com [mdpi.com]

- 23. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Reactivity of Amino Groups in Methyl 2,6-diaminopyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the amino groups in Methyl 2,6-diaminopyridine-4-carboxylate. The document details the electronic effects influencing the nucleophilicity of the amino groups, predicted reactivity in common organic transformations, and detailed experimental protocols based on analogous systems.

Introduction: Structural and Electronic Landscape

This compound is a substituted pyridine derivative featuring two electron-donating amino groups at the 2 and 6 positions and an electron-withdrawing methyl carboxylate group at the 4-position. This unique substitution pattern creates a nuanced electronic environment that governs the reactivity of the amino groups.

The amino groups, through resonance, increase the electron density of the pyridine ring, particularly at the ortho and para positions. Conversely, the methyl carboxylate group withdraws electron density from the ring via both inductive and resonance effects. This push-pull electronic interplay is central to understanding the differential reactivity of the two amino groups.

Predicted Reactivity of the Amino Groups

While specific quantitative data for the reactivity of this compound is not extensively available in the current literature, a robust understanding can be derived from the well-established principles of pyridine chemistry and data from closely related analogs.

Basicity and Nucleophilicity

The basicity of the amino groups is a key indicator of their nucleophilicity. The pKa values of aminopyridines are influenced by the position of the amino group and the presence of other substituents. For 2,6-diaminopyridine, the pKa of the protonated form is approximately 6.13. The introduction of an electron-withdrawing methyl carboxylate group at the 4-position is expected to lower the pKa, thereby reducing the basicity and nucleophilicity of the amino groups compared to the unsubstituted 2,6-diaminopyridine.

Differential Reactivity in Acylation and Alkylation Reactions

A critical aspect of the reactivity of this compound is the potential for regioselectivity in reactions involving the two amino groups. The electronic influence of the 4-carboxylate group is symmetrical with respect to the 2- and 6-amino groups. Therefore, significant differentiation in their intrinsic nucleophilicity is not anticipated.

However, in practice, reactions such as acylation and alkylation can often be controlled to favor mono-substitution. This is typically achieved by controlling the stoichiometry of the reagents and the reaction conditions. The formation of the mono-acylated or mono-alkylated product will electronically deactivate the remaining amino group, making the introduction of a second group more challenging.

Quantitative Data from Analogous Systems

To provide a quantitative context for the expected reactivity, the following table summarizes reaction data for the acylation of the parent compound, 2,6-diaminopyridine. These values can serve as a baseline for estimating the reactivity of this compound, keeping in mind the deactivating effect of the 4-carboxylate group.

| Reaction Type | Acylating Agent | Product | Yield (%) | Reference |

| Mono-acylation | Long-chain acyl halide | N-Monoacyl-2,6-diaminopyridine | Not specified, but described as significant | [1] |

| Di-acylation | Long-chain acyl halide | N,N'-Diacyl-2,6-diaminopyridine | Not specified | [1] |

Experimental Protocols

The following are detailed experimental protocols for key reactions, adapted from procedures for closely related compounds. Researchers should consider these as starting points and optimize the conditions for this compound.

Synthesis of this compound

A plausible synthetic route to the target compound involves the amination of a di-halogenated precursor. A general procedure, based on the synthesis of other diaminopyridines, is provided below.

Protocol: Synthesis via Nucleophilic Aromatic Substitution

-

Starting Material: Methyl 2,6-dichloro- or dibromopyridine-4-carboxylate.

-

Reagents: Ammonia (aqueous or as a solution in a suitable solvent), copper catalyst (e.g., CuI), and a base (e.g., K₂CO₃).

-

Procedure:

-

To a sealed reaction vessel, add Methyl 2,6-dihalopyridine-4-carboxylate, the copper catalyst, and the base.

-

Add the ammonia solution.

-

Heat the mixture under pressure (e.g., in a microwave reactor) at a temperature range of 150-200 °C for 2-4 hours.[2]

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Selective Mono-Acylation of an Amino Group

Protocol: Acylation with an Acyl Halide

-

Substrate: this compound.

-

Reagents: Acyl chloride (1.0-1.2 equivalents), a non-nucleophilic base (e.g., triethylamine or pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve this compound and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acyl chloride dropwise to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

-

Di-Acylation of Both Amino Groups

Protocol: Acylation with Excess Acylating Agent

-

Substrate: this compound.

-

Reagents: Acyl chloride (>2.2 equivalents), a non-nucleophilic base (e.g., triethylamine or pyridine), and an anhydrous aprotic solvent.

-

Procedure:

-

Follow the same initial steps as for mono-acylation.

-

Add the excess acyl chloride to the solution.

-

The reaction may require heating to drive it to completion.

-

Work-up and purification are performed as described for mono-acylation.

-

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key logical and experimental workflows related to the chemistry of this compound.

Caption: Synthetic workflow for this compound.

Caption: Reaction pathways for selective acylation.

Conclusion

The reactivity of the amino groups in this compound is governed by a balance of electronic effects from the activating amino groups and the deactivating methyl carboxylate group. While the two amino groups are electronically similar, selective mono-functionalization can likely be achieved through careful control of reaction conditions. The provided experimental protocols, based on analogous systems, offer a solid foundation for researchers to explore the synthetic utility of this versatile building block in drug discovery and materials science. Further experimental studies are warranted to fully quantify the reactivity and regioselectivity of this interesting molecule.

References

Solubility Profile of Methyl 2,6-diaminopyridine-4-carboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2,6-diaminopyridine-4-carboxylate. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for the closely related parent compound, 2,6-diaminopyridine. This information, coupled with a discussion of the physicochemical influence of the methyl carboxylate substituent, offers valuable insights for researchers working with this compound. Furthermore, detailed experimental protocols for solubility determination are provided to enable researchers to generate their own data.

Expected Solubility Profile of this compound

This compound possesses a polar pyridine ring with two amino groups and a methyl ester group. The presence of these functional groups, particularly the amino groups capable of hydrogen bonding, suggests a general solubility in polar solvents. The pyridine nitrogen and the carbonyl oxygen of the ester can also act as hydrogen bond acceptors.

Based on the structure, the solubility of this compound is expected to be significant in polar protic solvents like alcohols (e.g., methanol, ethanol) and in polar aprotic solvents (e.g., DMSO, DMF). The presence of the methyl group in the ester function introduces some non-polar character, which might afford some solubility in less polar solvents, but it is anticipated to be less soluble in non-polar solvents like hexane or toluene compared to its parent compound without the ester group.

Quantitative Solubility Data for the Structurally Related Compound: 2,6-Diaminopyridine

To provide a quantitative reference, the following table summarizes the solubility of 2,6-diaminopyridine in various organic solvents at different temperatures. This data can serve as a baseline for estimating the solubility of this compound, keeping in mind the influence of the methyl carboxylate group.

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Toluene | 25 | ~0.5 |

| 50 | ~1.5 | |

| 75 | ~4.0 | |

| o-Xylene | 25 | ~0.4 |

| 50 | ~1.2 | |

| 75 | ~3.5 | |

| Ethylbenzene | 25 | ~0.6 |

| 50 | ~1.8 | |

| 75 | ~4.5 | |

| Methanol | 25 | ~20 |

| 50 | ~45 | |

| Ethanol | 25 | ~15 |

| 50 | ~35 | |

| 2-Propanol | 25 | ~10 |

| 50 | ~25 |

Note: The data presented is for 2,6-diaminopyridine and is sourced from publicly available chemical literature. This table is intended to be a guide and actual solubilities of this compound may vary.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following established experimental protocols are recommended.

Isothermal Shake-Flask Method

This gravimetric method is considered the "gold standard" for solubility determination due to its accuracy and reliability.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The solution should have a visible excess of the solid compound.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature until the undissolved solid has completely settled.

-

Sampling: A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.

-

Solvent Evaporation: The collected sample is transferred to a pre-weighed vial, and the solvent is evaporated under a stream of inert gas or in a vacuum oven at a suitable temperature.

-

Quantification: The vial containing the dried solute is weighed, and the mass of the dissolved solid is determined. The solubility is then calculated and expressed in terms such as g/100 mL, mg/mL, or molarity.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for lower solubility compounds and when smaller sample volumes are available.

Methodology:

-

Preparation of Saturated Solution and Sampling: Follow steps 1-4 of the Isothermal Shake-Flask Method.

-

Dilution: The filtered supernatant is accurately diluted with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis: The diluted sample is injected into an HPLC system equipped with an appropriate column and detector (e.g., UV-Vis).

-

Quantification: The concentration of this compound in the diluted sample is determined by comparing its peak area to a pre-established calibration curve of known concentrations. The original solubility is then calculated by taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.

Caption: A generalized workflow for determining the solubility of a solid in a liquid solvent.

Methodological & Application

Application Notes and Protocols: Methyl 2,6-diaminopyridine-4-carboxylate as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,6-diaminopyridine-4-carboxylate is a highly functionalized heterocyclic compound that holds significant potential as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring two reactive amino groups and a methyl ester on a pyridine core, provides multiple sites for chemical modification, making it an attractive starting material for the construction of fused heterocyclic systems and other novel compounds with potential applications in medicinal chemistry and materials science.

The strategic positioning of the amino and carboxylate groups allows for a variety of chemical transformations, including cyclocondensation, acylation, and substitution reactions. These reactions can be employed to construct diverse molecular scaffolds, particularly those containing the pyrido[2,3-d]pyrimidine core, a motif found in numerous biologically active compounds.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

One of the key applications of this compound is in the synthesis of pyrido[2,3-d]pyrimidine derivatives. This fused heterocyclic system is of considerable interest to drug development professionals due to its prevalence in molecules exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and antitumor properties.

The synthesis of the pyrido[2,3-d]pyrimidine core from this compound can be achieved through cyclocondensation reactions with various 1,3-dicarbonyl compounds or their equivalents. The two amino groups of the pyridine ring can react with the two carbonyl groups of the 1,3-dicarbonyl compound to form the fused pyrimidine ring.

General Workflow for the Synthesis of Pyrido[2,3-d]pyrimidines

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidine derivatives.

Application Example: Synthesis of Ethyl 5-amino-8-(4-halophenyl)-2-methyl-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

While direct experimental data for the use of this compound in the synthesis of the specific title compound is not available in the provided search results, a closely related synthetic strategy for analogous pyrido[2,3-d]pyrimidine-carboxylate derivatives has been reported.[1] This methodology can be adapted for the use of this compound. The following protocol is a proposed adaptation based on established synthetic routes for similar structures.

Proposed Reaction Scheme

The proposed synthesis involves a multi-step sequence starting from the reaction of a substituted aminopyrimidine with malonic acid to construct the pyridopyrimidine core. A similar approach can be envisioned starting from this compound.

Experimental Protocol (Proposed)

Materials:

-

This compound

-

Diethyl malonate

-

Substituted 4-haloaniline

-

Sodium ethoxide

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Hexane

Procedure:

-

Step 1: Synthesis of intermediate 4-(4-halophenylamino)-2,6-diaminopyridine-4-carboxylate.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and the corresponding 4-haloaniline (1.1 eq) in absolute ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

-

Step 2: Cyclocondensation with diethyl malonate.

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add the intermediate from Step 1 (1.0 eq) and diethyl malonate (1.2 eq).

-

Reflux the reaction mixture for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure Ethyl 5-amino-8-(4-halophenyl)-2-methyl-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate derivative.

-

Quantitative Data (Hypothetical based on related syntheses)

| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | This compound | 4-Haloaniline | Ethanol | Reflux | 4-6 | 70-80 |

| 2 | Intermediate from Step 1 | Diethyl malonate | Ethanol | Reflux | 8-12 | 60-70 |

Note: The yields are hypothetical and based on typical outcomes for similar reactions.

Logical Relationship Diagram for Synthesis

Caption: Logical flow of the proposed multi-step synthesis.

Future Perspectives and Applications

The strategic functionalization of this compound opens avenues for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs. The resulting pyrido[2,3-d]pyrimidine scaffolds can be further modified to optimize their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties. Researchers in materials science can also explore the use of this building block in the synthesis of novel polymers and functional materials with unique electronic and photophysical properties.

Further exploration of the reactivity of this compound with a wider range of electrophiles and in various multicomponent reactions will undoubtedly lead to the discovery of new and valuable chemical entities.

References

Application Notes and Protocols: Methyl 2,6-diaminopyridine-4-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-diaminopyridine-4-carboxylate is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its unique structural features, including multiple hydrogen bond donors and acceptors, and a modifiable carboxylic ester group, make it an attractive starting point for the synthesis of diverse molecular entities with a range of biological activities.[1] This document provides an overview of its applications, supported by experimental data and detailed protocols to facilitate further research and development. The primary focus of current research has been on the development of novel antimicrobial and anticancer agents.

Antimicrobial Applications

Derivatives of this compound have been investigated for their potential as antimicrobial agents. The core scaffold allows for the introduction of various substituents, leading to compounds with activity against both bacteria and fungi.

Quantitative Antimicrobial Activity Data

A series of Schiff base derivatives of this compound were synthesized and evaluated for their in vitro antimicrobial activity. The following table summarizes the zone of inhibition data for these compounds against various microbial strains.

| Compound ID | R Group | S. aureus (mm) | B. subtilis (mm) | X. campestris (mm) | E. coli (mm) | C. albicans (mm) |

| 3a | -CH=CH₂ | 12 | 11 | 11 | 12 | 10 |

| 3b | -CH=C₆H₅ | 14 | 13 | 12 | 13 | 11 |

| 3c | -CH=C₆H₄-OH | 26 | 24 | 25 | 24 | 16 |

| 3d | -CH=(1H-indol-3-yl) | 24 | 23 | 24 | 23 | 14 |

| 3e | -CH=C₆H₄-OCH₃ | 13 | 14 | 13 | 14 | 12 |

| 3f | -CH=C₆H₄-Cl | 14 | 13 | 14 | 13 | 11 |

| Ciprofloxacin | (Standard) | 28 | 27 | 28 | 27 | - |

| Nystatin | (Standard) | - | - | - | - | 18 |

Data extracted from Nagashree et al., Journal of Chemistry, 2013.[2]

Experimental Protocols

Synthesis of Methyl-2-aminopyridine-4-carboxylate Derivatives (3a-f) [2]

A general procedure for the synthesis of Schiff base derivatives is as follows:

-

A mixture of methyl-2-aminopyridine-4-carboxylate (1.53 g, 0.01 mol) and the respective aldehyde (0.01 mol) is prepared in ethanol (20 mL).

-

A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.

-

The reaction mixture is refluxed for 4-5 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The solid product that separates out is filtered, washed with ethanol, and dried.

-

The crude product is recrystallized from methanol to afford the pure compound.

Antimicrobial Activity Assay (Agar Well Diffusion Method) [3]

-

Nutrient agar medium is prepared and sterilized.

-

The sterilized medium is poured into sterile Petri dishes and allowed to solidify.

-

The microbial cultures are uniformly spread over the surface of the agar plates.

-

Wells of 6 mm diameter are made on the agar plates using a sterile cork borer.

-

The synthesized compounds are dissolved in DMSO to a concentration of 1 mg/mL.

-

100 µL of each compound solution is added to the respective wells.

-

The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

The zone of inhibition around each well is measured in millimeters.

Anticancer Applications

The 2,6-diaminopyridine scaffold is also a component of molecules designed as potential anticancer agents, including those targeting kinases. While specific studies on this compound derivatives as anticancer agents are emerging, related structures have shown promising activity.

Illustrative Experimental Workflow for Anticancer Drug Discovery

Caption: Workflow for the discovery of anticancer agents.

Potential Signaling Pathway Inhibition

While direct evidence for the modulation of specific signaling pathways by this compound derivatives is still under investigation, the structural similarity of some derivatives to known kinase inhibitors suggests potential targets. For instance, many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonds within the ATP-binding pocket of the kinase. The 2,6-diaminopyridine moiety is well-suited to mimic these interactions.

Caption: Potential inhibition of a kinase signaling pathway.

Conclusion

This compound serves as a valuable and versatile scaffold in medicinal chemistry. The available data highlights its potential in the development of new antimicrobial agents. Further exploration of this scaffold for other therapeutic areas, such as oncology, is warranted. The provided protocols and data serve as a foundation for researchers to build upon in the quest for novel therapeutics.

References

Application Notes and Protocols for the Characterization of Methyl 2,6-diaminopyridine-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 2,6-diaminopyridine-4-carboxylate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a key intermediate, its purity and structural integrity are paramount for the successful synthesis of downstream products. This document provides detailed analytical methods and protocols for the comprehensive characterization of this compound, ensuring reliable quality control and facilitating further research and development. The methodologies outlined are based on standard analytical techniques for compounds with similar functional groups, providing a robust framework for analysis.[1]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of this compound and for monitoring reaction progress. A reverse-phase method is proposed for the separation of the target compound from potential impurities.

Experimental Protocol: HPLC

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Chromatographic Column: C18 bonded phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

A gradient elution can be optimized, starting from a low percentage of Mobile Phase B. A suggested starting point is a linear gradient from 5% to 95% B over 20 minutes. An isocratic method, similar to one used for other diaminopyridines, could be 10% acetonitrile and 90% aqueous solution containing 1 g/L sodium octanesulfonate and 0.77 g/L ammonium acetate, with the pH adjusted to 1.9 with trifluoroacetic acid.[2][3]

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 254 nm, or a more specific wavelength determined by UV-Vis spectral analysis of the compound.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in the initial mobile phase composition or a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC

| Parameter | Expected Value |

| Retention Time (t_R) | Dependent on the specific method, but expected to be in the range of 5-15 minutes under gradient conditions. |

| Purity (%) | Calculated from the peak area of the main component relative to the total peak area. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing unequivocal identification of the compound by its mass-to-charge ratio (m/z).

Experimental Protocol: LC-MS

-

LC System: Use the HPLC conditions described in Section 1.

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow: Nitrogen, at provider-specified flow rates.

Data Presentation: LC-MS

| Parameter | Expected Value |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| Observed Ion [M+H]⁺ | m/z 168.07 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Data Presentation: Predicted NMR Data (in DMSO-d₆)

¹H NMR:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | s (broad) | 4H | -NH₂ |

| ~6.8 | s | 2H | Pyridine C3-H, C5-H |

| ~3.7 | s | 3H | -OCH₃ |

Note: The chemical shifts of the amine protons can be broad and may shift with concentration and temperature. The chemical shift for the pyridine protons is estimated based on the parent acid, 2,6-diaminoisonicotinic acid, which shows a signal at approximately δ 6.8 ppm in D₂O.[1]

¹³C NMR:

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~158 | C2, C6 (pyridine) |

| ~148 | C4 (pyridine) |

| ~105 | C3, C5 (pyridine) |

| ~52 | -OCH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol: FTIR

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Presentation: FTIR

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2990 - 2850 | C-H stretch | Methyl (-OCH₃) |

| ~1720 | C=O stretch | Ester |

| ~1640 | N-H bend | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N stretch | Pyridine Ring |

| 1300 - 1000 | C-O stretch | Ester |

Visualizations

Caption: General analytical workflow for the characterization of this compound.

Caption: Detailed workflow for LC-MS analysis.

References

"purification techniques for Methyl 2,6-diaminopyridine-4-carboxylate"